Lipophilicity Shift: 3-(3,3-Dimethylazetidin-2-yl)pyridine (XLogP3 = 1.2) vs. Unsubstituted 3-(Azetidin-2-yl)pyridine (XLogP3 = –0.2)
The geminal 3,3-dimethyl substitution on the azetidine ring produces a computed lipophilicity increase of 1.4 logP units relative to the unsubstituted parent compound. This difference is driven by the addition of two methyl groups (net gain of two sp³ carbons) to the azetidine scaffold, which simultaneously increases molecular weight from 134.18 to 162.23 g/mol while preserving the identical topological polar surface area (24.9 Ų) and hydrogen bond donor/acceptor counts [1]. The XLogP3 shift from –0.2 to 1.2 moves the compound from a predominantly hydrophilic profile into the optimal lipophilicity range (XLogP3 1–3) associated with favorable oral absorption and CNS penetration in drug discovery programs [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 3-(Azetidin-2-yl)pyridine (CAS 62247-27-2); XLogP3 = –0.2 |
| Quantified Difference | ΔXLogP3 = +1.4 (target compound is 1.4 logP units more lipophilic) |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0 algorithm, PubChem release 2021.05.07) |
Why This Matters
A 1.4 logP unit increase, with no penalty to TPSA or hydrogen bonding capacity, can translate to substantially improved membrane permeability and oral bioavailability in lead optimization, making this compound a preferred building block when balanced lipophilicity is required.
- [1] PubChem Compound Summaries: CID 66608888 (3-(3,3-Dimethylazetidin-2-yl)pyridine) and CID 20396098 (3-(Azetidin-2-yl)pyridine). Computed XLogP3, TPSA, HBD, HBA, and rotatable bond counts compared. National Center for Biotechnology Information. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. (Provides context for the significance of XLogP3 range 1–3 for oral and CNS drug candidates.) View Source
